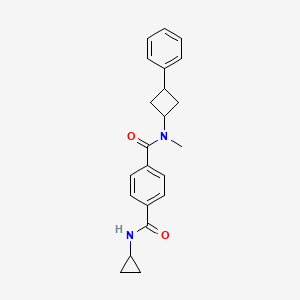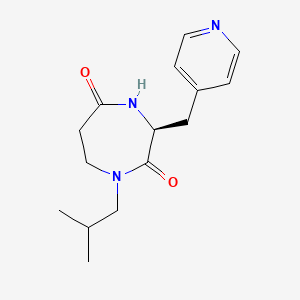![molecular formula C20H32NO4P B7434628 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone, also known as PDP, is a chemical compound that has gained attention in scientific research for its potential as a useful tool in various fields.
Mécanisme D'action
1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone acts as a competitive inhibitor of PP2A by binding to the catalytic subunit of the enzyme. This binding prevents the dephosphorylation of various proteins and signaling molecules, leading to the modulation of various cellular processes such as cell cycle progression, apoptosis, and protein synthesis.
Biochemical and Physiological Effects:
The inhibition of PP2A by 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone has been shown to have various biochemical and physiological effects. For example, 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the dephosphorylation of key signaling molecules involved in these processes. 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone has also been shown to modulate the activity of various neurotransmitter receptors, making it a potential tool for studying the functions of these receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone is its selectivity for PP2A, making it a valuable tool for studying the functions of this enzyme in different biological systems. 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone in scientific research. One potential application is in the study of neurological disorders, as 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone has been shown to modulate the activity of various neurotransmitter receptors. 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone may also be useful in the development of new cancer therapies, as it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, further optimization of the synthesis method for 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone may improve its yield and purity, making it more accessible to researchers.
Méthodes De Synthèse
The synthesis of 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone involves several steps, including the reaction of 4-tert-butylbenzaldehyde with pyrrolidine, followed by the addition of diethyl phosphite and acetic anhydride. The resulting product is then purified using column chromatography to obtain 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone in its pure form. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone.
Applications De Recherche Scientifique
1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone has been widely used in scientific research as a tool to study various biochemical and physiological processes. One of the main applications of 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone is as an inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in the regulation of various cellular processes. 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone has been shown to selectively inhibit PP2A, making it a valuable tool for studying the functions of this enzyme in different biological systems.
Propriétés
IUPAC Name |
1-[2-(4-tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32NO4P/c1-6-24-26(23,25-7-2)15-19(22)21-14-8-9-18(21)16-10-12-17(13-11-16)20(3,4)5/h10-13,18H,6-9,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJOTBFRRJXHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)N1CCCC1C2=CC=C(C=C2)C(C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7434550.png)
![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-7-hydroxybicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7434551.png)
![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]-1-methylbenzimidazole-5-carboxamide](/img/structure/B7434559.png)
![1-(4-cyanophenyl)-2,5-dimethyl-N-(1-methyl-8-oxa-1-azaspiro[4.5]decan-3-yl)pyrrole-3-carboxamide](/img/structure/B7434565.png)

![3-[6-(Dimethylamino)hexanoylamino]propanoic acid](/img/structure/B7434576.png)
![N-ethyl-4-[[2-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]-2-oxoacetyl]amino]-3-methylbenzamide](/img/structure/B7434578.png)
![Methyl 6-[(5-benzyl-1-methylimidazol-2-yl)methylamino]-2-methylpyridine-3-carboxylate](/img/structure/B7434582.png)


![3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)
![N-[(6-fluoro-4-methylpyridin-3-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide](/img/structure/B7434636.png)

